molecular formula C11H8Cl2N4O B12173991 3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide

3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide

Cat. No.: B12173991
M. Wt: 283.11 g/mol
InChI Key: AQNLHKZNYUKMGX-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 4 The pyridazine ring is further substituted with a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under acidic conditions.

    Chlorination: The pyridazine ring is then chlorinated at positions 3 and 6 using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Carboxamide Formation: The carboxamide group is introduced at position 4 by reacting the chlorinated pyridazine with an appropriate amine, such as pyridin-2-ylmethylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of oxidized pyridazine derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

Scientific Research Applications

3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: Similar structure but lacks the pyridin-2-ylmethyl and carboxamide groups.

    Pyridazinone Derivatives: Compounds with a pyridazinone core, which have different substituents and biological activities.

Uniqueness

3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-ylmethyl group and the carboxamide functionality enhances its potential as a versatile scaffold in drug discovery and other applications.

Properties

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

IUPAC Name

3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide

InChI

InChI=1S/C11H8Cl2N4O/c12-9-5-8(10(13)17-16-9)11(18)15-6-7-3-1-2-4-14-7/h1-5H,6H2,(H,15,18)

InChI Key

AQNLHKZNYUKMGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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